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Introduction
Healon, a sterile, pyrogen-free, viscoelastic preparation of a highly purified, high molecular

weight sodium hyaluronate, is widely utilized in biomedical applications. Its inherent

biocompatibility and similarity to the native extracellular matrix (ECM) make it an excellent

candidate for creating three-dimensional (3D) hydrogel scaffolds for cell encapsulation. This

technology is pivotal for tissue engineering, regenerative medicine, and the development of

more physiologically relevant in vitro drug screening models.

These application notes provide a detailed protocol for the encapsulation of cells within a

Healon-based hydrogel using a photo-crosslinking method with methacrylated hyaluronic acid

(MeHA). We will cover the preparation of the hydrogel, the cell encapsulation procedure, and

subsequent analysis of cell viability and behavior.
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HA Concentration
(%)

Elastic Modulus
(Pa)

Sox2 Positive Cells
(%)

Ki67 Positive Cells
(%)

0.80 ~17-50 4.17 ± 0.16 4.99 ± 0.27

1.00 ~50-100 6.09 ± 2.80 6.09 ± 3.23

1.20 ~100-150 3.63 ± 0.82 4.52 ± 0.35

1.80 ~150-250 8.53 ± 0.55 9.58 ± 2.21

Data adapted from

studies on induced

neural stem cells

(iNSCs) encapsulated

in HA hydrogels of

varying

concentrations.

Proliferation markers

(Sox2 and Ki67) were

quantified by

immunofluorescent

staining.[1]

Table 2: Cytotoxicity of Photoinitiators in Hydrogel
Formulations
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Photoinitiator
Concentration (%
w/v)

Cell Viability (%) Cell Line

Irgacure 2959 0.01 ~100
Human Aortic Smooth

Muscle Cells

Irgacure 2959 0.02 ~85
Human Aortic Smooth

Muscle Cells

Irgacure 2959 0.04 ~65
Human Aortic Smooth

Muscle Cells

Irgacure 2959 0.08 ~40
Human Aortic Smooth

Muscle Cells

Irgacure 2959 0.16 ~25
Human Aortic Smooth

Muscle Cells

Data reflects the

cytotoxic effects of

varying concentrations

of the photoinitiator

Irgacure 2959 on

human aortic smooth

muscle cells.[2]

Experimental Protocols
Protocol 1: Preparation of Methacrylated Hyaluronic
Acid (MeHA) Hydrogel Precursor
This protocol details the synthesis of a photo-crosslinkable hyaluronic acid derivative.

Materials:

Sodium Hyaluronate (Healon)

Methacrylic Anhydride (MA)

N,N-dimethylformamide (DMF)
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Acetone

Dialysis tubing (MWCO 12-14 kDa)

Lyophilizer

Phosphate Buffered Saline (PBS)

Photoinitiator (e.g., Irgacure 2959)

Procedure:

Dissolve sodium hyaluronate in deionized water to create a 1% (w/v) solution.

Cool the solution in an ice bath.

Slowly add methacrylic anhydride to the hyaluronic acid solution while stirring. The molar

ratio of MA to the repeating disaccharide unit of HA can be varied to achieve different

degrees of methacrylation, which will in turn affect the final hydrogel stiffness.

Maintain the pH of the reaction mixture at 8.0-9.0 by adding 5M NaOH as needed.

Allow the reaction to proceed for 4-6 hours at 4°C.

Stop the reaction by adding an excess of cold acetone to precipitate the MeHA.

Wash the precipitate repeatedly with acetone and then ethanol to remove unreacted

methacrylic anhydride.

Dry the MeHA product under vacuum.

Dissolve the dried MeHA in deionized water and dialyze against deionized water for 3-5 days

to remove any remaining impurities.

Lyophilize the purified MeHA solution to obtain a white, fluffy solid.

To prepare the hydrogel precursor solution, dissolve the lyophilized MeHA in sterile PBS at

the desired concentration (e.g., 1-5% w/v).
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Add a photoinitiator, such as Irgacure 2959, to the MeHA solution at a concentration that

minimizes cytotoxicity (e.g., 0.05% w/v).[2][3] Keep this solution protected from light.

Protocol 2: Encapsulation of Cells in MeHA Hydrogel
This protocol describes the process of mixing cells with the hydrogel precursor and initiating

crosslinking.

Materials:

Prepared MeHA precursor solution with photoinitiator

Cultured cells of interest

Cell culture medium

Trypsin-EDTA

Centrifuge

Hemocytometer or automated cell counter

Micropipettes and sterile tips

UV light source (365 nm)

Sterile molds for hydrogel formation

Procedure:

Harvest the desired cells from culture using standard trypsinization procedures.

Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile PBS

or culture medium.

Count the cells to determine the cell density.

Adjust the cell suspension volume to achieve the desired final cell concentration in the

hydrogel (e.g., 1 x 10^6 to 10 x 10^6 cells/mL).
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Gently mix the cell suspension with the MeHA precursor solution. Avoid introducing air

bubbles.

Pipette the cell-laden hydrogel precursor solution into sterile molds of the desired shape and

size.

Expose the molds to UV light (365 nm) to initiate photo-crosslinking. The exposure time will

depend on the photoinitiator concentration, the intensity of the UV source, and the desired

hydrogel stiffness. This step should be optimized to ensure complete gelation while

minimizing cell damage.

After crosslinking, gently remove the cell-laden hydrogels from the molds and place them in

a sterile culture dish.

Add pre-warmed cell culture medium to the dish and incubate at 37°C and 5% CO2.

Protocol 3: Assessment of Cell Viability using Live/Dead
Staining
This protocol provides a method for visualizing live and dead cells within the 3D hydrogel

construct.

Materials:

Cell-laden hydrogels in culture

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

Sterile PBS

Fluorescence microscope

Procedure:

Prepare a working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS

according to the manufacturer's instructions. A common starting concentration is 2 µM

Calcein AM and 4 µM Ethidium homodimer-1.[4]
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Aspirate the culture medium from the cell-laden hydrogels.

Wash the hydrogels gently with sterile PBS.

Add the Live/Dead working solution to the hydrogels, ensuring they are fully submerged.

Incubate at room temperature for 30-60 minutes, protected from light.[4][5] The incubation

time may need to be optimized for thicker hydrogels.[4]

Gently wash the hydrogels with PBS to reduce background fluorescence.[4]

Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM

(live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).
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Fig. 1: Experimental workflow for cell encapsulation.
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Fig. 2: CD44 signaling pathway initiated by HA binding.
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Fig. 3: Integrin-mediated signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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